molecular formula C5H5F3O B3043985 2-(2,3,3-Trifluoroprop-2-enyl)oxirane CAS No. 97168-20-2

2-(2,3,3-Trifluoroprop-2-enyl)oxirane

Cat. No.: B3043985
CAS No.: 97168-20-2
M. Wt: 138.09 g/mol
InChI Key: KDYHEWWVSSJQHV-UHFFFAOYSA-N
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Description

2-(2,3,3-Trifluoroprop-2-enyl)oxirane is a chemical compound with the molecular formula C5H5F3O. It is characterized by the presence of a trifluoropropenyl group attached to an oxirane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,3-Trifluoroprop-2-enyl)oxirane typically involves the reaction of a suitable trifluoropropenyl precursor with an epoxidizing agent. One common method involves the use of trifluoropropene and a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3,3-Trifluoroprop-2-enyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives.

Scientific Research Applications

2-(2,3,3-Trifluoroprop-2-enyl)oxirane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty polymers and materials with unique properties, such as increased chemical resistance and stability.

Mechanism of Action

The mechanism by which 2-(2,3,3-Trifluoroprop-2-enyl)oxirane exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the modification of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

    2-(2,3,3-Trifluoroprop-2-enyl)oxirane vs. 2-(2,3,3-Trifluoroprop-2-enyl)ethanol: The oxirane ring in the former provides unique reactivity compared to the hydroxyl group in the latter.

    This compound vs. 2-(2,3,3-Trifluoroprop-2-enyl)amine: The presence of an amine group in the latter offers different chemical properties and reactivity.

Uniqueness: this compound is unique due to its trifluoropropenyl group and oxirane ring, which confer distinct chemical reactivity and potential applications. The trifluoromethyl group enhances the compound’s stability and resistance to metabolic degradation, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(2,3,3-trifluoroprop-2-enyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O/c6-4(5(7)8)1-3-2-9-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYHEWWVSSJQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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